molecular formula C16H9BrN2 B13106234 6-Bromo-2-phenylquinoline-4-carbonitrile

6-Bromo-2-phenylquinoline-4-carbonitrile

Cat. No.: B13106234
M. Wt: 309.16 g/mol
InChI Key: UEHYQVQJAAPPHK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-phenylquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, organometallic reagents, and other nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline-4-carboxylic acids or quinoline-4-amines .

Scientific Research Applications

6-Bromo-2-phenylquinoline-4-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The exact mechanism of action of 6-Bromo-2-phenylquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-phenylquinoline-4-carbonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its bromine and nitrile groups provide versatile sites for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C16H9BrN2

Molecular Weight

309.16 g/mol

IUPAC Name

6-bromo-2-phenylquinoline-4-carbonitrile

InChI

InChI=1S/C16H9BrN2/c17-13-6-7-15-14(9-13)12(10-18)8-16(19-15)11-4-2-1-3-5-11/h1-9H

InChI Key

UEHYQVQJAAPPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C#N

Origin of Product

United States

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